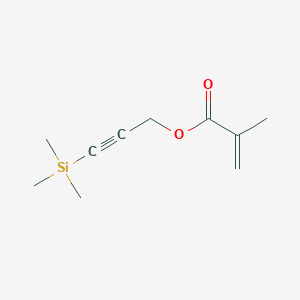

3-Trimethylsilylpropargylmethacrylate

Vue d'ensemble

Description

3-Trimethylsilylpropargylmethacrylate (TMSPMA) is a chemical compound that belongs to the class of methacrylate monomers. It is widely used in the field of polymer chemistry due to its unique properties, such as high reactivity, low viscosity, and good solubility in various solvents. TMSPMA is also known for its ability to crosslink with other monomers, making it an ideal candidate for the synthesis of various polymeric materials.

Applications De Recherche Scientifique

Synthesis of Alkyne-Functionalized Polymers and Copolymers

3-Trimethylsilylpropargylmethacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes into these materials allows for rapid post-polymerization modification .

Post-Polymerization Modification

The alkyne groups in the polymers and copolymers synthesized using 3-Trimethylsilylpropargylmethacrylate can undergo rapid post-polymerization modifications . These modifications can be achieved through reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Synthesis of Alkyne-Functionalized Biomolecules

The alkyne functionality of 3-Trimethylsilylpropargylmethacrylate can be used to easily install corresponding functionality (e.g., azides or thiols) onto biomolecules or small molecules of interest .

Synthesis of Branched or Highly Gelled Products

3-Trimethylsilylpropargylmethacrylate can be used to polymerize bifunctional, alkyne-containing monomers without the synthesis of branched or highly gelled products .

Synthesis of Silyl-Protected Alkyne

3-Trimethylsilylpropargylmethacrylate features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Synthesis of Advanced Materials

The unique properties of 3-Trimethylsilylpropargylmethacrylate make it a valuable tool in the synthesis of advanced materials, including smart materials and nanomaterials .

Mécanisme D'action

Target of Action

3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of 3-TSPM are the polymer chains where it gets incorporated.

Mode of Action

The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis . The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .

Biochemical Pathways

The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .

Pharmacokinetics

Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage .

Result of Action

The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions .

Action Environment

The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability . Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants .

Propriétés

IUPAC Name |

3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHCOMDLFYIXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

214268-07-2 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214268-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

196.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trimethylsilylpropargylmethacrylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)

![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)